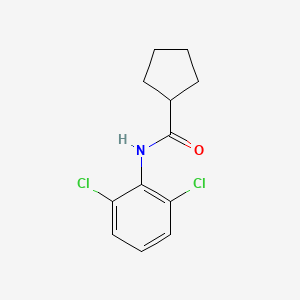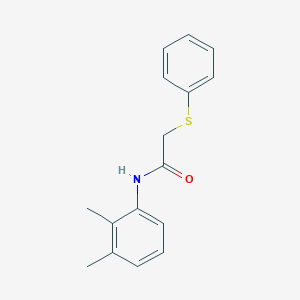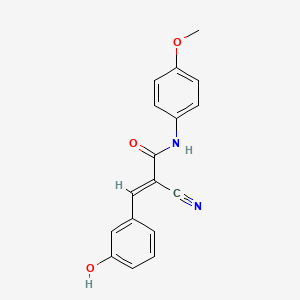
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea, also known as CCT, is a chemical compound that has been widely used in scientific research. CCT is a thiourea derivative that has been synthesized through various methods and has shown promising results in various fields of study.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been widely used in scientific research due to its unique properties. It has been used as a tool to study the function of various proteins such as TRPC6, a calcium-permeable channel that is involved in the regulation of blood pressure. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been used to study the role of the endoplasmic reticulum (ER) in the regulation of calcium signaling. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been used to study the mechanism of action of various drugs such as nifedipine, a calcium channel blocker.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea is a potent inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for the uptake of calcium into the ER. By inhibiting SERCA, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea causes an increase in cytosolic calcium levels, which can lead to various physiological effects. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been shown to inhibit the activity of TRPC6 channels, which are involved in the regulation of calcium influx in various cell types.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, which makes it a potential anticancer drug. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential drug for the treatment of cardiovascular diseases. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to induce insulin secretion in pancreatic beta cells, which makes it a potential drug for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of SERCA, which makes it a valuable tool for studying calcium signaling. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to have a high affinity for TRPC6 channels, which makes it a valuable tool for studying the function of these channels. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea is that it is a toxic compound and requires careful handling.
Orientations Futures
For the study of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea include its potential use as an anticancer drug, its use in the treatment of cardiovascular diseases and diabetes, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea can be achieved through various methods. One of the most common methods is the reaction between 4-chloro-2-methylphenyl isothiocyanate and cyclohexylamine in the presence of a catalyst such as triethylamine. This method yields a high yield of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea with a purity of over 99%.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHIMQIZBJDLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)


![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)